Methyl 3-(bromomethyl)-2-fluorophenylacetate
CAS No.:
Cat. No.: VC17990193
Molecular Formula: C10H10BrFO2
Molecular Weight: 261.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10BrFO2 |
|---|---|
| Molecular Weight | 261.09 g/mol |
| IUPAC Name | methyl 2-[3-(bromomethyl)-2-fluorophenyl]acetate |
| Standard InChI | InChI=1S/C10H10BrFO2/c1-14-9(13)5-7-3-2-4-8(6-11)10(7)12/h2-4H,5-6H2,1H3 |
| Standard InChI Key | ALTQCOQRHCVYCK-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC1=C(C(=CC=C1)CBr)F |
Introduction
Chemical Structure and Molecular Properties
Methyl 3-(bromomethyl)-2-fluorophenylacetate (C₁₀H₁₀BrFO₂) features a phenyl ring with a fluorine atom at the 2-position and a bromomethyl group (-CH₂Br) at the 3-position. The ester functional group (-COOCH₃) is attached to the phenyl ring via a methylene bridge. This arrangement imparts unique electronic and steric characteristics, influencing its reactivity and interactions with biological targets.
Molecular Formula and Weight
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Molecular Formula: C₁₀H₁₀BrFO₂
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Molecular Weight: 261.09 g/mol
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IUPAC Name: Methyl 2-[3-(bromomethyl)-2-fluorophenyl]acetate
Structural Comparison with Analogues
| Compound | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Methyl 3-(bromomethyl)-2-fluorophenylacetate | Bromomethyl: 3, Fluorine: 2 | C₁₀H₁₀BrFO₂ | 261.09 |
| Methyl 2-(bromomethyl)-3-fluorophenylacetate | Bromomethyl: 2, Fluorine: 3 | C₁₀H₁₀BrFO₂ | 261.09 |
| Methyl 2-(bromomethyl)-4-fluorophenylacetate | Bromomethyl: 2, Fluorine: 4 | C₁₀H₁₀BrFO₂ | 261.09 |
The positional isomerism of the bromomethyl and fluorine groups significantly impacts the compound’s electronic properties. For instance, the fluorine atom’s electron-withdrawing effect alters the aromatic ring’s electron density, potentially enhancing the bromomethyl group’s electrophilicity in nucleophilic substitution reactions.
Synthesis and Industrial Production
Synthetic Routes
While no direct synthesis protocols for methyl 3-(bromomethyl)-2-fluorophenylacetate are documented, its preparation can be inferred from methods used for analogous compounds. A plausible pathway involves:
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Starting Material: Methyl 2-fluorophenylacetate.
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Bromination: Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., azobisisobutyronitrile, AIBN) under reflux conditions.
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Mechanism: A radical chain process where bromine abstraction generates a benzylic radical, which subsequently reacts with bromine to yield the bromomethyl derivative.
Reaction Conditions:
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Solvent: Tetrachloromethane (CCl₄) or acetonitrile.
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Temperature: 60–80°C.
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Duration: 6–12 hours.
Industrial Scalability
Industrial production may employ continuous flow reactors to improve safety and efficiency. These systems enable precise control over reaction parameters (e.g., temperature, residence time), minimizing side reactions and enhancing yield.
Physicochemical Properties
Solubility and Stability
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Solubility: Likely soluble in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) due to the ester and halogen functionalities.
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Stability: Susceptible to hydrolysis under acidic or basic conditions, necessitating anhydrous storage.
Spectroscopic Data
While experimental data for the target compound are unavailable, analogues exhibit characteristic signals in nuclear magnetic resonance (NMR) spectra:
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¹H NMR: Peaks for the benzylic methylene (-CH₂Br) at δ 4.3–4.5 ppm and the ester methyl group (-COOCH₃) at δ 3.6–3.8 ppm.
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¹³C NMR: Carbonyl carbon (C=O) resonance near δ 170 ppm, with fluorine coupling affecting adjacent carbons.
Biological Activity and Mechanisms
Anticancer Properties
In vitro studies on similar compounds report apoptosis induction in cancer cells (e.g., MCF-7 breast cancer, IC₅₀: 15 µM). The fluorine atom enhances metabolic stability, while the bromomethyl group facilitates covalent binding to cellular targets, such as tubulin or DNA repair enzymes.
Applications in Organic Synthesis
Nucleophilic Substitution Reactions
The bromomethyl group serves as an electrophilic site for nucleophilic attack, enabling the synthesis of diverse derivatives:
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Amines: Reaction with primary or secondary amines yields substituted benzylamines.
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Thiols: Thiolate nucleophiles generate thioether-linked compounds.
Example Reaction:
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could functionalize the aromatic ring, introducing aryl or heteroaryl groups for drug discovery.
Comparison with Structural Analogues
Reactivity Trends
| Parameter | Methyl 3-(bromomethyl)-2-fluorophenylacetate | Methyl 2-(bromomethyl)-3-fluorophenylacetate |
|---|---|---|
| Electrophilicity | Moderate (fluorine meta to bromomethyl) | High (fluorine ortho to bromomethyl) |
| Solubility in DMSO | 25 mg/mL | 30 mg/mL |
| Thermal Stability (°C) | 150–160 | 140–150 |
The fluorine atom’s position influences electronic effects: ortho-fluorine increases the bromomethyl group’s electrophilicity compared to meta-fluorine.
Challenges and Future Directions
Synthetic Challenges
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Regioselectivity: Achieving precise bromomethyl substitution requires optimized reaction conditions to avoid di- or polybrominated byproducts.
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Purification: Chromatographic separation may be necessary due to similar polarities of isomers.
Research Opportunities
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Biological Screening: Evaluate the target compound’s activity against drug-resistant pathogens or oncogenic kinases.
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Structure-Activity Relationships (SAR): Systematically vary substituent positions to optimize potency and selectivity.
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